molecular formula C14H15N5O B7631124 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile

Cat. No. B7631124
M. Wt: 269.30 g/mol
InChI Key: MVHQIQCPENPQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile inhibits BTK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT, which are essential for B-cell survival and proliferation. Inhibition of BTK also leads to disruption of the BCR signaling pathway, which is critical for the activation of B-cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, this compound has been shown to inhibit migration and invasion of B-cells, which are important processes in the development and progression of B-cell malignancies. This compound has also been shown to modulate the immune microenvironment by reducing the levels of cytokines and chemokines that promote B-cell survival and proliferation.

Advantages and Limitations for Lab Experiments

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BTK, which makes it a valuable tool for studying BCR signaling and B-cell biology. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, this compound has shown some off-target effects on other kinases, which may complicate data interpretation.

Future Directions

There are several future directions for the development and application of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile. First, clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies. These studies will provide important information on the clinical utility of this compound and its potential role in the treatment of these diseases. Second, this compound may have applications beyond B-cell malignancies. BTK is also expressed in other cell types, such as macrophages and osteoclasts, and this compound may have potential as a treatment for inflammatory and autoimmune diseases. Finally, further studies are needed to elucidate the molecular mechanisms of this compound and its effects on B-cell biology and the immune microenvironment. These studies will provide important insights into the development of new therapies for B-cell malignancies and other diseases.

Synthesis Methods

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the oxazole ring, followed by the introduction of the imidazole ring and the cyano groups. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to apoptosis and inhibition of cell proliferation. This compound has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

1-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-18-10(5-15)11(6-16)19(9)8-13-17-7-12(20-13)14(2,3)4/h7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHQIQCPENPQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=NC=C(O2)C(C)(C)C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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